Cas no 80364-99-4 (2-Ethoxy-3-methoxybenzaldehyde Oxime)

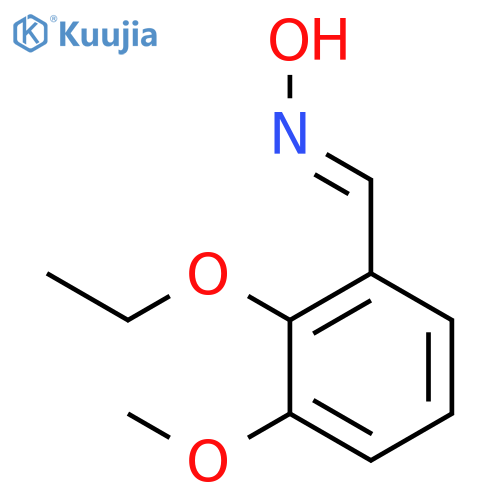

80364-99-4 structure

商品名:2-Ethoxy-3-methoxybenzaldehyde Oxime

2-Ethoxy-3-methoxybenzaldehyde Oxime 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-ethoxy-3-methoxy-, oxime

- N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine

- DTXSID60610164

- 80364-99-4

- 2-ethoxy-3-methoxybenzaldehyde oxime

- 2-Ethoxy-3-methoxybenzaldehyde Oxime

-

- インチ: InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3

- InChIKey: FXUOZUMZNHTMTJ-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC=C1OC)C=NO

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 51Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-Ethoxy-3-methoxybenzaldehyde Oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E940275-10mg |

2-Ethoxy-3-methoxybenzaldehyde Oxime |

80364-99-4 | 10mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E940275-5mg |

2-Ethoxy-3-methoxybenzaldehyde Oxime |

80364-99-4 | 5mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-1g |

2-Ethoxy-3-methoxybenzaldehyde oxime |

80364-99-4 | 1g |

4973.0CNY | 2021-07-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-500mg |

2-Ethoxy-3-methoxybenzaldehyde oxime |

80364-99-4 | 500mg |

3233.0CNY | 2021-07-13 | ||

| TRC | E940275-50mg |

2-Ethoxy-3-methoxybenzaldehyde Oxime |

80364-99-4 | 50mg |

$ 115.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-1g |

2-Ethoxy-3-methoxybenzaldehyde oxime |

80364-99-4 | 1g |

4973CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026825-500mg |

2-Ethoxy-3-methoxybenzaldehyde oxime |

80364-99-4 | 500mg |

3233CNY | 2021-05-07 | ||

| A2B Chem LLC | AE02743-500mg |

Benzaldehyde, 2-ethoxy-3-methoxy-, oxime |

80364-99-4 | 500mg |

$285.00 | 2024-04-19 |

2-Ethoxy-3-methoxybenzaldehyde Oxime 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

80364-99-4 (2-Ethoxy-3-methoxybenzaldehyde Oxime) 関連製品

- 5470-95-1(2,3-Dimethoxybenzaldoxime)

- 81259-53-2(N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量